Polyvinyl acetate phthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Molecular Composition and Formula

Polyvinyl acetate phthalate represents a synthetic polymer formed through the esterification reaction between phthalic anhydride and partially hydrolyzed polyvinyl acetate [1] [4]. The compound is officially registered under Chemical Abstracts Service number 34481-48-6 and carries the molecular formula (C₈H₆O₄·C₄H₆O₂)ₓ for its basic repeating unit [1] [3]. This formulation indicates the copolymeric nature of the material, incorporating both phthalic acid-derived segments (C₈H₆O₄) and vinyl acetate-derived components (C₄H₆O₂) within the polymer backbone [3] [7].

The molecular weight of each repeating unit equals 252.22 grams per mole, though the overall molecular weight of the polymer varies significantly depending on the degree of polymerization [7] [3]. Typical polyvinyl acetate phthalate samples exhibit degree of polymerization values ranging from 100 to 5000 units, resulting in substantial molecular weight distributions characteristic of synthetic polymers [12] [5]. The polymer demonstrates polydisperse characteristics, meaning individual chains within a given sample possess varying molecular weights rather than uniform dimensions [23] [26].

Table 1: Molecular Composition and Properties of Polyvinyl Acetate Phthalate

| Property | Value | Units/Notes |

|---|---|---|

| Chemical Name | Polyvinyl acetate phthalate | IUPAC name |

| CAS Number | 34481-48-6 | Chemical Abstracts Service |

| Molecular Formula (Repeating Unit) | (C₈H₆O₄·C₄H₆O₂)ₓ | Basic repeating unit |

| Molecular Weight (Repeating Unit) | 252.22 g/mol | Per repeating unit |

| Phthalyl Content | 55.0-62.0% | o-carboxybenzoyl groups |

| Glass Transition Temperature Range | 30-45°C | Depends on molecular weight |

| Viscosity (15% in methanol) | 7-11 centipoises | At 25°C ± 0.2°C |

| Water Content (max) | ≤5.0% | USP specification |

| Residue on Ignition (max) | ≤1.0% | USP specification |

| UV Absorption Maximum | 277 ± 3 nm | UV spectroscopy |

Structural Characteristics

The structural architecture of polyvinyl acetate phthalate consists of a flexible vinyl polymer backbone with pendant phthalyl and acetyl groups distributed along the chain . The backbone structure follows the general polyvinyl ester configuration with the formula -[RCOOCHCH₂]-, where the R groups represent either phthalyl or acetyl substituents [12] [15]. This arrangement creates a copolymeric structure with alternating or random distribution of functional groups depending on the synthesis conditions [23] [28].

The polymer exhibits amorphous characteristics, lacking crystalline regions due to the irregular placement of bulky phthalyl groups along the backbone [23] [24]. This amorphous nature contributes significantly to the material's film-forming properties and flexibility [30] [22]. The glass transition temperature typically ranges from 30 to 45 degrees Celsius, with variations depending on molecular weight and the degree of phthalyl substitution [4] [12].

Chain flexibility represents a crucial structural feature, enabling the polymer to form coherent films and coatings . The presence of both hydrophobic vinyl segments and polar phthalyl groups creates amphiphilic characteristics that influence solubility behavior and intermolecular interactions [16] [20]. The polymer chains can adopt various conformations in solution and solid state, with the bulky phthalyl groups restricting rotational freedom around certain backbone bonds [23] [26].

Functional Groups Analysis

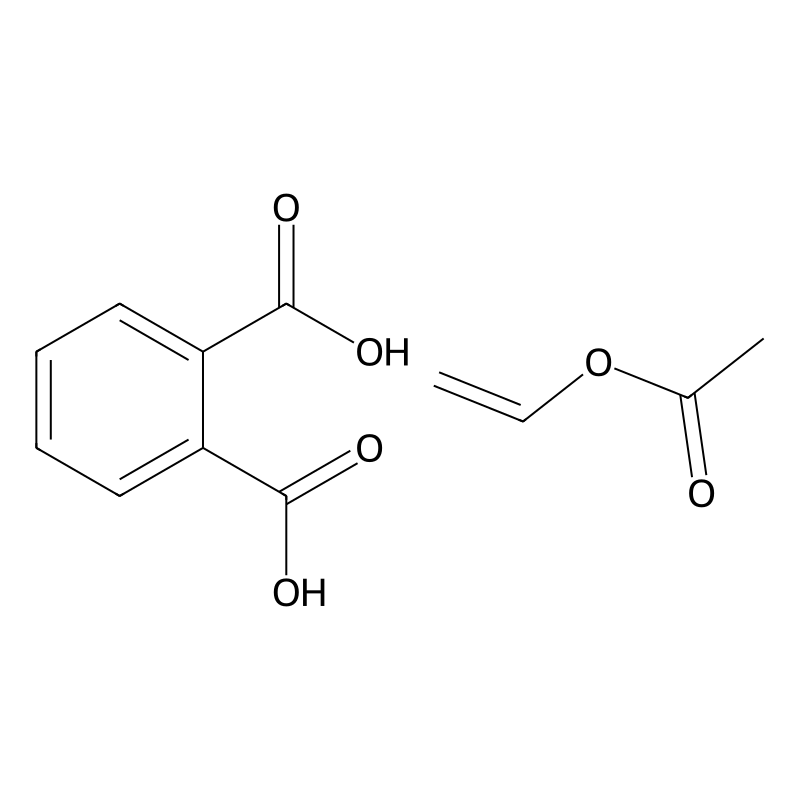

Polyvinyl acetate phthalate contains several distinct functional groups that determine its chemical behavior and physical properties [14] [16]. The phthalyl groups, representing o-carboxybenzoyl moieties with the formula C₈H₅O₃, constitute the most significant functional component [4] [18]. These groups contain both aromatic benzene rings and carboxylic acid functionalities, contributing to the polymer's pH-dependent solubility characteristics [1] [14].

Acetate ester groups (CH₃COO-) represent the second major functional component, derived from the original polyvinyl acetate backbone [12] [15]. These ester linkages are susceptible to hydrolysis under basic conditions, potentially converting to hydroxyl groups and releasing acetic acid [12] [22]. The degree of acetate retention varies depending on the extent of hydrolysis during the synthesis process [4] [18].

Free carboxylic acid groups occur in small concentrations, typically less than one percent by weight [18] [23]. These groups arise from incomplete esterification during synthesis or from hydrolytic degradation of existing ester bonds [23] [28]. The presence of free carboxylic acids influences both the polymer's solubility behavior and its potential for further chemical modification [14] [16].

Table 2: Functional Groups Analysis

| Functional Group | Formula | Characteristic IR Frequency (cm⁻¹) | Content/Distribution |

|---|---|---|---|

| Phthalyl (o-carboxybenzoyl) | C₈H₅O₃ | 1720-1730 (C=O), 1600 (aromatic) | 55.0-62.0% by weight |

| Acetate Ester | CH₃COO- | 1735-1740 (C=O), 1240 (C-O) | Variable (depends on hydrolysis) |

| Free Carboxylic Acid | COOH | 1700-1725 (C=O), 2500-3300 (O-H) | <1% (free acids) |

| Vinyl Backbone | -CH₂-CH- | 2850-2950 (C-H) | Polymer backbone |

| Aromatic Ring (benzene) | C₆H₄ | 1500-1600 (C=C aromatic) | From phthalic acid component |

| Methyl Groups | CH₃ | 1385-1370 (bending) | From acetate groups |

Infrared spectroscopic analysis reveals characteristic absorption bands for each functional group [22] [30]. The carbonyl stretching vibrations appear as strong bands between 1720-1740 cm⁻¹, with phthalyl carbonyls typically occurring at slightly lower frequencies than acetate carbonyls [30] [33]. Aromatic carbon-carbon stretching vibrations manifest around 1500-1600 cm⁻¹, confirming the presence of benzene rings from the phthalic acid component [31] [33].

Stereochemical Configuration

The stereochemical configuration of polyvinyl acetate phthalate exhibits predominantly atactic or random tacticity [9] [11]. This configuration results from the free radical polymerization mechanism typically employed in vinyl acetate polymerization, which produces random orientations of pendant groups along the polymer backbone [9] [12]. The lack of stereoregularity contributes to the amorphous nature of the polymer and influences its physical properties [9] [26].

Chain conformation flexibility allows the polymer to adopt various spatial arrangements depending on environmental conditions [11] [26]. The presence of bulky phthalyl groups creates steric hindrance that affects rotational freedom around specific backbone bonds [8] [11]. This steric effect influences the polymer's ability to pack efficiently in the solid state and affects its glass transition temperature [26] [9].

The distribution of phthalyl and acetyl groups along the backbone follows statistical patterns rather than regular alternating sequences [23] [28]. This random distribution creates microenvironments with varying chemical characteristics along individual polymer chains [16] [23]. The stereochemical irregularity prevents crystallization and maintains the amorphous character essential for film-forming applications [12] [26].

Table 3: Stereochemical Configuration Characteristics

| Structural Aspect | Description | Impact on Properties |

|---|---|---|

| Tacticity | Random/atactic configuration | Affects glass transition temperature |

| Chain Configuration | Flexible polymer chain | Enables film formation and flexibility |

| Phthalyl Group Orientation | Pendant groups from backbone | Provides pH-dependent solubility |

| Molecular Weight Distribution | Polydisperse | Influences viscosity and processing |

| Degree of Polymerization | 100-5000 units (typical) | Determines molecular weight |

| Branching | Limited branching | Affects mechanical properties |

| Crystallinity | Amorphous polymer | Enables dissolution and coating properties |

Phthalyl Group Distribution and Content

The phthalyl group content in polyvinyl acetate phthalate ranges from 55.0 to 62.0 percent by weight, calculated on an anhydrous, acid-free basis [4] [14] [18]. This specification ensures consistent performance characteristics across different batches of the polymer [4] [18]. The phthalyl groups, consisting of o-carboxybenzoyl moieties, provide the polymer with its characteristic pH-dependent solubility behavior [1] [14].

Distribution of phthalyl groups along the polymer backbone follows statistical patterns determined by the reaction kinetics during synthesis [23] [28]. The esterification reaction between phthalic anhydride and hydroxyl groups on partially hydrolyzed polyvinyl acetate occurs randomly along the chain [4] [28]. This random distribution creates polymer chains with varying local concentrations of phthalyl groups [23] [16].

The degree of phthalyl substitution influences multiple polymer properties including solubility, glass transition temperature, and mechanical characteristics [26] [23]. Higher phthalyl content generally increases the glass transition temperature and enhances the pH-responsive dissolution behavior [14] [26]. The aromatic nature of phthalyl groups also contributes to intermolecular interactions through π-π stacking and hydrogen bonding [16] [20].

Analytical determination of phthalyl content employs ultraviolet spectroscopy, utilizing the characteristic absorption maximum at 277 ± 3 nanometers [4] [18]. This method provides reliable quantification of phthalyl groups and serves as a standard identification test for the polymer [1] [4]. The spectroscopic approach offers advantages over chemical titration methods by avoiding interference from other functional groups [18] [14].

Free Carboxylic Groups Role

Free carboxylic acid groups in polyvinyl acetate phthalate, while present in relatively low concentrations, play significant roles in determining polymer behavior [18] [23]. These groups typically constitute less than one percent of the total polymer mass but exert disproportionate influence on solubility and chemical reactivity [18] [14]. The carboxylic acid functionality arises from incomplete esterification during synthesis or from subsequent hydrolytic processes [23] [28].

The ionization behavior of free carboxylic groups provides the primary mechanism for pH-dependent solubility [14] [16]. At low pH values typical of gastric conditions, the carboxylic acids remain protonated and contribute to polymer insolubility [1] . As pH increases to intestinal levels above 5.5, deprotonation occurs, creating ionic character that promotes dissolution [14] [1].

Free carboxylic acids also serve as sites for potential chemical modification and cross-linking reactions [16] [19]. These groups can participate in hydrogen bonding interactions with other polymer chains or with external molecules [16] [20]. The presence of carboxylic acid groups enables the formation of interpolymer complexes with basic polymers through acid-base interactions [16] [28].

Thermal processing can increase the concentration of free carboxylic acids through thermal degradation of ester bonds [23] [28]. Hot-melt extrusion studies demonstrate that elevated temperatures promote the release of both phthalic acid and acetic acid from the polymer backbone [23] [28]. This degradation process requires careful temperature control during processing to maintain polymer integrity [28] [23].

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).